N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of thiazole, benzofuran, and methoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The benzofuran moiety is then synthesized and coupled with the thiazole derivative under specific reaction conditions. Catalysts such as anhydrous aluminum chloride and solvents like ethanol or dimethyl sulfoxide are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole and benzofuran rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent
Biology: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzofuran rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Benzofuran Derivatives: Compounds with benzofuran rings are known for their anticancer and antimicrobial properties
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of thiazole, benzofuran, and methoxyphenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N2O3S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-14-18-5-3-4-6-19(18)27-20(14)21(25)23-12-11-16-13-28-22(24-16)15-7-9-17(26-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,25) |
InChI Key |
FZAWEKXJOZXXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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